molecular formula C12H20N2O8 B077126 Tagatosazine CAS No. 13121-64-7

Tagatosazine

Cat. No. B077126
CAS RN: 13121-64-7
M. Wt: 320.3 g/mol
InChI Key: NPWQIVOYGNUVEB-JKCCIXDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tagatosazine is a natural product that belongs to the class of tetramic acid derivatives. It was first isolated from the marine bacterium Streptomyces sp. CNJ-328 in 2006. Since then, it has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Tagatosazine has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-bacterial activities. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, Tagatosazine has been shown to reduce inflammation and bacterial infections in animal models.

Mechanism Of Action

The mechanism of action of Tagatosazine is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Additionally, Tagatosazine has been found to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

Tagatosazine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, including topoisomerase II and cyclin-dependent kinases. Additionally, Tagatosazine has been found to induce apoptosis in cancer cells and reduce inflammation and bacterial infections in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of Tagatosazine for lab experiments is its broad range of activities, including anti-cancer, anti-inflammatory, and anti-bacterial activities. Additionally, Tagatosazine is a natural product, which makes it an attractive alternative to synthetic compounds. However, the low yield of Tagatosazine from fermentation can be a limitation for lab experiments, as it can be difficult to obtain sufficient quantities of the compound for research purposes.

Future Directions

There are several future directions for research on Tagatosazine. One area of focus is the development of more efficient methods for the synthesis of Tagatosazine. Additionally, researchers are exploring the potential of Tagatosazine in combination with other drugs for the treatment of cancer and other diseases. Furthermore, the mechanism of action of Tagatosazine is not fully understood, and future research could shed light on this aspect of the compound.
Conclusion:
Tagatosazine is a natural product that has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-bacterial activities. Although the synthesis of Tagatosazine can be challenging, its broad range of activities and natural origin make it an attractive alternative to synthetic compounds. Future research on Tagatosazine could lead to the development of more efficient synthesis methods and the discovery of new applications for the compound.

Synthesis Methods

Tagatosazine can be synthesized using various methods, including fermentation, chemical synthesis, and semi-synthesis. The most common method is fermentation, which involves growing the Streptomyces sp. CNJ-328 in a suitable medium and isolating the compound using chromatography techniques. The yield of Tagatosazine from fermentation is typically low, which has led researchers to explore alternative methods such as chemical synthesis and semi-synthesis.

properties

CAS RN

13121-64-7

Product Name

Tagatosazine

Molecular Formula

C12H20N2O8

Molecular Weight

320.3 g/mol

IUPAC Name

(1R,2R,3R)-1-[5-[(1R,2R,3R)-1,2,3,4-tetrahydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol

InChI

InChI=1S/C12H20N2O8/c15-3-7(17)11(21)9(19)5-1-13-6(2-14-5)10(20)12(22)8(18)4-16/h1-2,7-12,15-22H,3-4H2/t7-,8-,9-,10-,11+,12+/m1/s1

InChI Key

NPWQIVOYGNUVEB-JKCCIXDMSA-N

Isomeric SMILES

C1=C(N=CC(=N1)[C@H]([C@H]([C@@H](CO)O)O)O)[C@H]([C@H]([C@@H](CO)O)O)O

SMILES

C1=C(N=CC(=N1)C(C(C(CO)O)O)O)C(C(C(CO)O)O)O

Canonical SMILES

C1=C(N=CC(=N1)C(C(C(CO)O)O)O)C(C(C(CO)O)O)O

synonyms

2,5-bis-(D-lyxotetrahydroxybutyl)pyrazine
fructosazine
tagatosazine
tagatosazine, (D-arabino)-isome

Origin of Product

United States

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